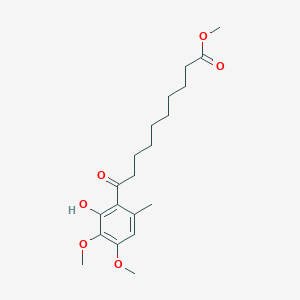
Methyl 10-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)-10-oxodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-Hydroxy-3,4-dimethoxy-6-methylbenzoyl)nonanoic acid methyl ester is an organic compound with the molecular formula C19H28O6 and a molecular weight of 352.42 g/mol . This compound is characterized by its complex structure, which includes a benzoyl group substituted with hydroxy, methoxy, and methyl groups, attached to a nonanoic acid methyl ester chain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Hydroxy-3,4-dimethoxy-6-methylbenzoyl)nonanoic acid methyl ester typically involves the esterification of 9-(2-Hydroxy-3,4-dimethoxy-6-methylbenzoyl)nonanoic acid . The reaction conditions often include the use of methanol as the esterifying agent in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield . The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
9-(2-Hydroxy-3,4-dimethoxy-6-methylbenzoyl)nonanoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydroxy and methoxy groups on the benzoyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted benzoyl compounds .
Wissenschaftliche Forschungsanwendungen
9-(2-Hydroxy-3,4-dimethoxy-6-methylbenzoyl)nonanoic acid methyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 9-(2-Hydroxy-3,4-dimethoxy-6-methylbenzoyl)nonanoic acid methyl ester involves its interaction with specific molecular targets and pathways . The hydroxy and methoxy groups on the benzoyl ring are believed to play a crucial role in its biological activity by modulating enzyme activity and signaling pathways . The compound may also exert its effects through antioxidant mechanisms, scavenging free radicals and reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(2-Hydroxy-3,4-dimethoxy-6-methylbenzoyl)nonanoic acid
- 2,3-Bis-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylene]butanedioic acid diethyl ester
Uniqueness
Compared to similar compounds, 9-(2-Hydroxy-3,4-dimethoxy-6-methylbenzoyl)nonanoic acid methyl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity . This uniqueness makes it valuable in various synthetic and research applications .
Eigenschaften
CAS-Nummer |
58185-88-9 |
|---|---|
Molekularformel |
C20H30O6 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
methyl 10-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)-10-oxodecanoate |
InChI |
InChI=1S/C20H30O6/c1-14-13-16(24-2)20(26-4)19(23)18(14)15(21)11-9-7-5-6-8-10-12-17(22)25-3/h13,23H,5-12H2,1-4H3 |
InChI-Schlüssel |
HATMJSYDSKSSRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C(=O)CCCCCCCCC(=O)OC)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















